N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide
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Overview
Description
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is a chemical compound belonging to the class of triazoles. Triazoles are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide can be achieved through multiple pathwaysThe reaction typically proceeds under microwave irradiation, which enhances the reaction rate and yields .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
N-[5-(Amino)-2H-1,2,4-triazol-3-YL]propanamide: Similar in structure but with an amino group instead of a propanoyl group.
N-[5-(Methylamino)-2H-1,2,4-triazol-3-YL]propanamide: Contains a methylamino group, which alters its chemical properties and biological activities.
Uniqueness
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is unique due to its specific propanoylamino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of more complex molecules and in various scientific research applications.
Properties
CAS No. |
80616-57-5 |
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Molecular Formula |
C8H13N5O2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-[3-(propanoylamino)-1H-1,2,4-triazol-5-yl]propanamide |
InChI |
InChI=1S/C8H13N5O2/c1-3-5(14)9-7-11-8(13-12-7)10-6(15)4-2/h3-4H2,1-2H3,(H3,9,10,11,12,13,14,15) |
InChI Key |
MROIRCYPAFUJAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=NN1)NC(=O)CC |
Origin of Product |
United States |
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